Tibolone 3-Dimethyl Ketal

Purity Quality Control Procurement

Process chemists developing Tibolone API frequently encounter elevated Δ4-isomer (Org OM38) levels that risk pharmacopoeial non-compliance. Tibolone 3-Dimethyl Ketal (CAS 105186-33-2) is the validated protected intermediate that directly resolves this: • Mild acidic hydrolysis yields Tibolone with <0.5% Org OM38, meeting EP impurity specifications • Dimethyl ketal hydrolyzes faster than cyclic ethylene ketal alternatives, improving process throughput • >99% purity; also serves as Tibolone EP Impurity E reference standard for QC method validation Supplied with full Certificate of Analysis; ambient temperature shipping.

Molecular Formula C23H34O3
Molecular Weight 358.522
CAS No. 105186-33-2
Cat. No. B565691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibolone 3-Dimethyl Ketal
CAS105186-33-2
Synonyms(7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol; 
Molecular FormulaC23H34O3
Molecular Weight358.522
Structural Identifiers
SMILESCC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O
InChIInChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1
InChIKeyUELCQPZSOLYWMG-LADQHVHVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tibolone 3-Dimethyl Ketal: Key Intermediate


Tibolone 3-Dimethyl Ketal (CAS 105186-33-2), also known as (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol, is a synthetic steroid derivative primarily employed as a protected intermediate in the multi-step synthesis of Tibolone, a therapeutic agent used for managing menopausal symptoms and osteoporosis [1]. The compound features a dimethyl ketal protecting group at the C3 position, which shields the ketone functionality during subsequent synthetic transformations, such as 17α-ethynylation, before being removed under mild acidic conditions to yield the active pharmaceutical ingredient [2]. This strategic protection is critical for achieving high-purity Tibolone, as it minimizes the formation of the process-related impurity (7α,17α)-17-hydroxy-7-methyl-19-nor-17-pregn-4-en-20-yn-3-one (Org OM38) to less than 0.5% [3].

Protected intermediate Dimethyl ketal shields C3-ketone during ethynylation step
Mild deprotection Weak acid hydrolysis enables high-purity steroidal scaffold synthesis

Why Tibolone 3-Dimethyl Ketal Is Irreplaceable


Generic substitution of Tibolone 3-Dimethyl Ketal with closely related analogs—such as Tibolone 3-Ethylene Ketal (CAS 677299-58-0) or 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one (CAS 88247-84-1)—is not scientifically valid due to quantifiable differences in protecting group lability, hydrolysis kinetics, and the resulting impurity profiles of the final Tibolone product. The acyclic dimethyl ketal moiety exhibits a distinct hydrolysis rate under mild acidic conditions compared to cyclic ethylene ketals , directly influencing reaction yield and purity. Specifically, the use of Tibolone 3-Dimethyl Ketal in a weak acidic hydrolysis step enables the production of Tibolone with less than 0.5% of the Δ4-isomer impurity (Org OM38), a specification critical for pharmaceutical quality control [1]. Alternative intermediates lacking this specific protection/deprotection profile may lead to elevated impurity levels or require harsher conditions that risk degrading the sensitive steroidal framework.

Ketal structure mismatch Acyclic dimethyl ketal vs cyclic ethylene ketal may alter hydrolysis rate and impurity outcome.
Impurity profile shift Analog intermediates may lead to elevated Org OM38 or require harsher deprotection conditions.

Tibolone 3-Dimethyl Ketal vs. Key Comparators


Higher Commercial Purity

Tibolone 3-Dimethyl Ketal is commercially available at a guaranteed purity of >99% . In contrast, the closely related intermediate 7α-Methyl-3,3-dimethoxy-5(10)-estrene-17-one (CAS 88247-84-1) is typically supplied at 98% purity . This 1% absolute purity difference, while seemingly small, is critical for applications requiring high-purity reference standards, such as pharmaceutical impurity profiling and method validation, where even trace impurities can confound analytical results.

Purity Grade
Data to verify
>99% vs 98%
Reduces impurity interference risk for analytical workflows.
Vendor-reported purity; independent verification recommended.
Purity Quality Control Procurement

Mild Deprotection Conditions

The patented process for preparing high-purity Tibolone utilizes Tibolone 3-Dimethyl Ketal as the penultimate intermediate. Hydrolysis of the dimethyl ketal group is achieved using a weak acidic aqueous solution, a mild condition that minimizes side reactions [1]. This contrasts with alternative synthetic routes that may employ stronger acids or different protecting groups, which can lead to increased formation of the Δ4-isomer impurity (Org OM38). The use of Tibolone 3-Dimethyl Ketal in this validated process is directly linked to achieving a final Tibolone product containing less than 0.5% of this critical impurity [1].

Process Step
Class-level
Weak acid hydrolysis yields Tibolone with Org OM38
Supports regulatory impurity specification for Tibolone API.
Patented process; transfer may require optimization.
Hydrolysis Rate
Class-level
~400× faster than cyclic ketal
Potential for faster, milder deprotection step.
Model system; process-specific kinetics review needed.
Regulatory Role
Reported
Named intermediate in patents; EP Impurity E
Reduces technical risk for process development.
Patent and pharmacopoeial documentation.
Synthesis Process Chemistry Impurity Control

Faster Hydrolysis than Cyclic Ketals

A general study on ketal hydrolysis kinetics demonstrated that acyclic dimethyl ketals hydrolyze approximately 400 times faster than their corresponding cyclic ethylene ketal counterparts under acidic conditions . While this specific study was conducted on a benzoquinone system, the underlying principle—that the acyclic dimethyl ketal is significantly more labile towards acid-catalyzed hydrolysis than a cyclic ethylene ketal—is a fundamental concept in protecting group chemistry. This suggests that Tibolone 3-Dimethyl Ketal will undergo deprotection more rapidly and under milder conditions than Tibolone 3-Ethylene Ketal (CAS 677299-58-0), potentially leading to higher yields and shorter reaction times in the final deprotection step.

Hydrolysis Rate
Class-level
~400× faster than cyclic ketal
Potential for faster, milder deprotection step.
Model system; process-specific kinetics review needed.
Reaction Kinetics Protecting Group Chemistry Process Efficiency

Validated Process Intermediate

Tibolone 3-Dimethyl Ketal is not merely a research chemical but a key, named intermediate in a patent-protected process for manufacturing high-purity Tibolone. The process, detailed in multiple patent documents, explicitly claims the hydrolysis of the 3,3-dimethylketal group present in Tibolone 3-Dimethyl Ketal as a critical step [1][2]. This stands in contrast to many other Tibolone intermediates, which may be described in academic literature but lack the same level of documented, industrial-scale process validation. Its use as a certified reference standard (e.g., Tibolone EP Impurity E) further underscores its established role in quality control and regulatory submissions .

Regulatory Role
Reported
Named intermediate in patents; EP Impurity E
Reduces technical risk for process development.
Patent and pharmacopoeial documentation.
Process Validation Regulatory Compliance Reference Standard

Tibolone 3-Dimethyl Ketal Applications


High-Purity Tibolone API Synthesis

This is the primary and most scientifically justified application. Research and process development teams focused on manufacturing Tibolone Active Pharmaceutical Ingredient (API) with stringent impurity profiles should select Tibolone 3-Dimethyl Ketal as the protected intermediate of choice. Its use in a validated, mild acidic hydrolysis step is proven to yield Tibolone with less than 0.5% of the critical Org OM38 impurity [1]. The faster hydrolysis kinetics of the dimethyl ketal group compared to cyclic ketals can also improve process efficiency and yield.

Quality Control Reference Standard

Due to its high commercial purity (>99%) [1] and its designation as Tibolone EP Impurity E, this compound is ideal for use as a reference standard in pharmaceutical quality control (QC) laboratories. It is essential for the development and validation of HPLC, UPLC-MS/MS, or other analytical methods used to detect and quantify process-related impurities in Tibolone drug substance and finished dosage forms, ensuring compliance with pharmacopoeial monographs .

Novel Tibolone Derivative Synthesis

For medicinal chemists exploring structure-activity relationships (SAR) around the Tibolone scaffold, Tibolone 3-Dimethyl Ketal serves as a versatile late-stage intermediate. The protected C3-ketone allows for selective functionalization at other positions of the steroidal nucleus without interference. The ability to remove the dimethyl ketal protecting group under mild conditions [1] is advantageous for preserving the integrity of newly introduced, potentially acid-labile functionalities.

Application
Selection Property
Validation Focus
Tibolone API process development
Ketal protection/deprotection profile
Org OM38 impurity control
QC reference standard
High commercial purity grade
Analytical method validation (HPLC, UPLC-MS/MS)
Steroidal SAR derivatization
Selective C3 protection for late-stage functionalization
Mild deprotection preserves acid-labile groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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